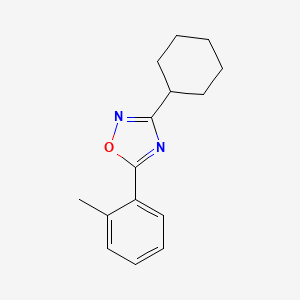

1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazinane derivatives, including compounds similar to the one , typically involves condensation reactions among amines, thiourea, and formaldehyde. For instance, a series of 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones can be prepared in a single step from the condensation of aromatic amines with thiourea and formaldehyde, highlighting a straightforward method for synthesizing structurally related compounds (Zhenfeng Zhang, Siqian Wang, & Guisheng Zhang, 2012).

Molecular Structure Analysis

The molecular structure of such compounds has been elucidated using various spectroscopic techniques, including X-ray diffraction (XRD), NMR, UV-Vis, and FT-IR spectroscopy. These methods confirm the formation of the triazinane ring and provide insight into the electron distribution and molecular geometry. The study by Aouad et al. (2018) on a related triazoline-thione compound offers detailed insights into its structure, supported by DFT calculations and experimental data, emphasizing the importance of these techniques in understanding the molecular framework (Aouad et al., 2018).

Chemical Reactions and Properties

The reactivity of triazinane derivatives is influenced by the presence of the thione group and the structural configuration of the triazine ring. Chemical modifications and reactions, such as alkylation, cycloaddition, and tautomerism, showcase the versatility of these compounds in synthetic chemistry. Collins et al. (2000) discuss various reactions involving dihydro-1,2,4-triazin-6(1H)-ones, providing a glimpse into the chemical behavior and potential transformations of similar triazinane derivatives (Collins, Hughes, & Johnson, 2000).

Physical Properties Analysis

The physical properties of triazinane derivatives, including solubility, melting point, and crystal structure, are pivotal for their application in material science and pharmaceuticals. The crystal structure analysis reveals hydrogen-bonded networks and packing motifs, which are crucial for understanding the solid-state properties and stability of these compounds. Zhang et al. (2008) examined the hydrogen-bonded structures of a triazinane derivative, illustrating the impact of molecular interactions on the physical properties (Zhang, Xian, Li, & Zhang, 2008).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S/c1-15-7-5-6-10-17(15)21-14-20(13-19-18(21)22)12-11-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMBRUDGMBPGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CN(CNC2=S)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((3R*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5638448.png)

![2-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]-N-(2-methylbenzyl)acetamide](/img/structure/B5638483.png)

![2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine](/img/structure/B5638487.png)

![5-methoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-4H-pyran-4-one](/img/structure/B5638495.png)

![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[(5-phenyl-3-isoxazolyl)methyl]acetamide hydrochloride](/img/structure/B5638516.png)

![N,N-diisopropyl-2-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]benzamide](/img/structure/B5638539.png)

![9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638547.png)